![molecular formula C36H20F12O2S B8089606 (S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol](/img/structure/B8089606.png)
(S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
描述
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol is a chiral compound known for its unique structural features and significant applications in various fields. The compound consists of two naphthol units connected by a single bond, with each naphthol unit substituted by two 3,5-bis(trifluoromethyl)phenyl groups. This structure imparts the compound with distinct physicochemical properties, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol typically involves the coupling of 3,5-bis(trifluoromethyl)phenyl-substituted naphthol derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biaryl linkage between the naphthol units. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthol units to dihydronaphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydronaphthol derivatives, and various substituted naphthol compounds .
科学研究应用
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism by which (S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes that facilitate enantioselective transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral compound with similar trifluoromethyl substituents.
3,5-Bis(trifluoromethyl)phenyl isocyanate: A compound used in the synthesis of various derivatives with trifluoromethyl groups.
Uniqueness
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol is unique due to its biaryl naphthol structure and the presence of multiple trifluoromethyl groups. These features confer distinct physicochemical properties, such as high stability and specific reactivity, making it valuable in applications requiring precise control over molecular interactions .
属性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18F12O2.H2S/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48;/h1-16,49-50H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFRGCMSFQGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20F12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
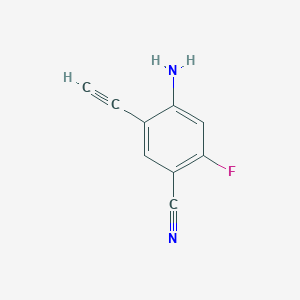
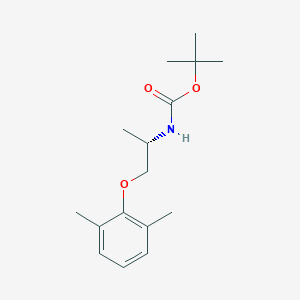
![((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate](/img/structure/B8089564.png)
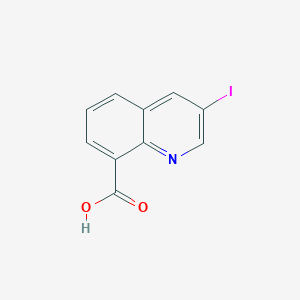
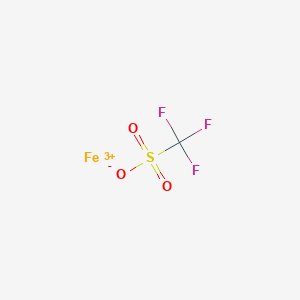
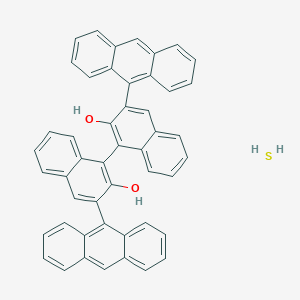
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B8089589.png)
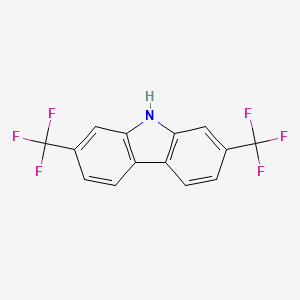
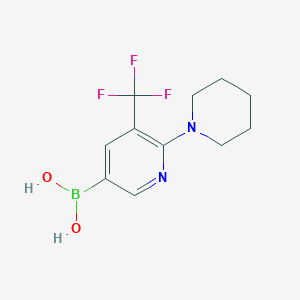
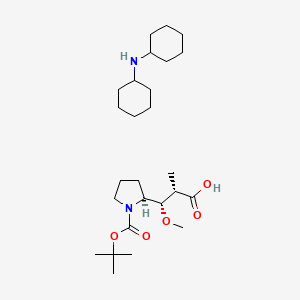
![(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8089621.png)
![(5aS,10bR)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089627.png)
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089642.png)
